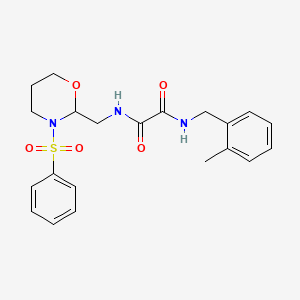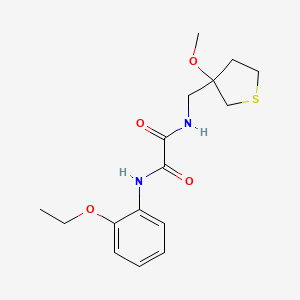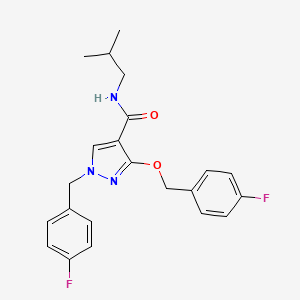![molecular formula C15H10ClN5S B2567196 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-33-2](/img/structure/B2567196.png)
3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
1,3,4-thiadiazoles are a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. For instance, these compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. One study synthesized a series of derivatives that were screened for antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds exhibiting significant inhibitory effects (Xiao et al., 2014). Another study focused on the synthesis and characterization of similar derivatives, highlighting their antimicrobial properties against several microbes, emphasizing the compounds' potential in addressing microbial resistance (Hirpara et al., 2003).
Insecticidal Activities
The insecticidal properties of these compounds were explored, with some showing efficacy against the cotton leafworm, Spodoptera littoralis. This suggests their potential application in agricultural pest management strategies to protect crops from various pests without harming the environment or human health (Fadda et al., 2017).
Antitumor Properties
The potential anti-tumor properties of 3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have also been a subject of research. One study synthesized a new series of derivatives evaluated for their cytotoxic activity against a panel of human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential as novel anti-tumor agents (Ibrahim, 2009).
Antioxidant and Anticancer Activities
Investigations into the antioxidant and anticancer activities of triazolo-thiadiazole derivatives have shown promising results. One study found that these compounds exhibited potent antioxidant properties and induced growth inhibition followed by apoptosis in HepG2 cells, suggesting their potential use as anticancer agents (Sunil et al., 2010).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5S/c16-12-3-1-10(2-4-12)9-13-18-19-15-21(13)20-14(22-15)11-5-7-17-8-6-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSJHUJNLITURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)
![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride](/img/structure/B2567118.png)

![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)



![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2567127.png)

![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)
![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2567136.png)